2-bromo-4-chlorophenyl 4-nitrobenzoate
Description
2-Bromo-4-chlorophenyl 4-nitrobenzoate is an aromatic ester comprising a 4-nitrobenzoate moiety linked to a 2-bromo-4-chlorophenyl group.
- Molecular Formula: C₁₃H₈BrClNO₄ (inferred from substituent addition to the phenyl ring).
- Molecular Weight: ~316.57 g/mol (estimated by adding Br to 4-chlorophenyl 4-nitrobenzoate’s MW of 277.66 g/mol ).
- Key Properties:
This compound’s bromine and chlorine substituents likely enhance steric and electronic effects compared to simpler derivatives, influencing reactivity, crystallinity, and biological activity.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-11-7-9(15)3-6-12(11)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIATXUAKPTMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl 4-nitrobenzoate typically involves the esterification of 2-bromo-4-chlorophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chlorophenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl benzoates.
Reduction: Formation of 2-bromo-4-chlorophenyl 4-aminobenzoate.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-bromo-4-chlorophenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and chlorine atoms can engage in halogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated using group contribution methods (Br adds ~0.9 to logP vs. Cl).
Key Comparative Insights
Methyl 4-nitrobenzoate has significantly lower logP (1.56) due to its smaller ester group, favoring solubility in polar solvents .
Biological Activity :
- Methyl 4-nitrobenzoate exhibits strong antioxidant activity (comparable to methyl 4-chlorobenzoate) at 2 mg/mL, attributed to the nitro group’s electron-withdrawing effects stabilizing free radicals . While biological data for the target compound is unavailable, its bromo and chloro substituents may further modulate reactivity or toxicity.
Crystallographic and Intermolecular Interactions :
- 4-Formyl-2-nitrophenyl 4-bromobenzoate demonstrates halogen (Br···O) and hydrogen bonding (C=O···H-N) interactions in its crystal lattice, stabilizing its structure . Similarly, bromine in This compound may participate in halogen bonding, influencing packing efficiency and melting points .
Table 2: Functional Group Impact on Properties
Research Implications and Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
